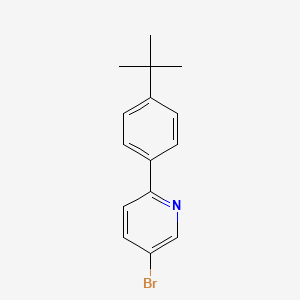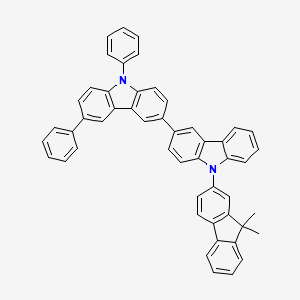![molecular formula C22H12N4NaO14S4-3 B13144993 Sodium;4,5-dihydroxy-3,6-bis[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13144993.png)
Sodium;4,5-dihydroxy-3,6-bis[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;4,5-dihydroxy-3,6-bis[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate: is a complex organic compound known for its vibrant color and extensive use in various scientific fields. It is a trisodium salt with the molecular formula C16H9N2Na3O11S3 and a molecular weight of 570.39 g/mol . This compound is often utilized in analytical chemistry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;4,5-dihydroxy-3,6-bis[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate involves multiple steps, starting with the diazotization of sulfanilic acid followed by coupling with 2,7-naphthalenedisulfonic acid. The reaction conditions typically include acidic environments and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes where the reactants are mixed in reactors under controlled conditions. The product is then purified through crystallization and filtration to obtain the desired purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The sulfonate groups can participate in substitution reactions, often involving nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Nucleophiles: Hydroxide ions, amines.
Major Products
Oxidation: Quinones and sulfonic acids.
Reduction: Amines and sulfonic acids.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Sodium;4,5-dihydroxy-3,6-bis[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate is widely used in:
Analytical Chemistry: As a reagent for the detection and quantification of metal ions.
Biology: In staining techniques for microscopy.
Medicine: As a diagnostic tool in various assays.
Industry: In the production of dyes and pigments
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form complexes with metal ions. The hydroxyl and sulfonate groups provide multiple binding sites, allowing for strong interactions with metal ions. This property is utilized in various analytical techniques to detect and measure metal ion concentrations .
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Naphthalenedisulfonic acid disodium salt
- Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate
Uniqueness
Compared to similar compounds, Sodium;4,5-dihydroxy-3,6-bis[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate offers superior stability and solubility in water, making it more effective in aqueous environments. Its unique structure also allows for more versatile applications in various scientific fields .
Propiedades
Fórmula molecular |
C22H12N4NaO14S4-3 |
|---|---|
Peso molecular |
707.6 g/mol |
Nombre IUPAC |
sodium;4,5-dihydroxy-3,6-bis[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C22H16N4O14S4.Na/c27-21-18-11(9-16(43(35,36)37)19(21)25-23-12-5-1-3-7-14(12)41(29,30)31)10-17(44(38,39)40)20(22(18)28)26-24-13-6-2-4-8-15(13)42(32,33)34;/h1-10,27-28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40);/q;+1/p-4 |
Clave InChI |
WRAFPUJUYUPQBF-UHFFFAOYSA-J |
SMILES canónico |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=CC=C4S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


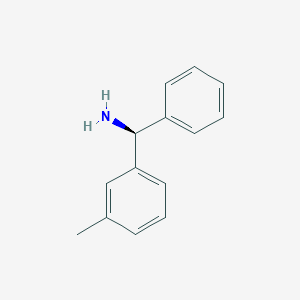
![7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13144918.png)


![9,9'-(5-(6-([1,1'-Biphenyl]-4-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B13144942.png)
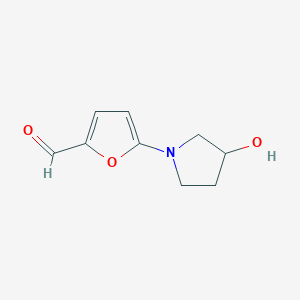
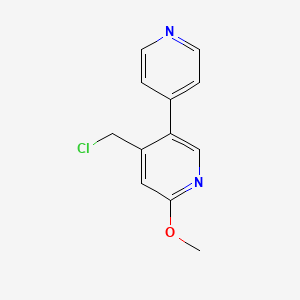
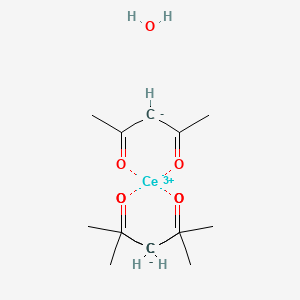
![3,3'-Dihexyl[2,2'-bithiophene]-5,5'-dicarbaldehyde](/img/structure/B13144970.png)
![9-Azabicyclo[3.3.1]nonanen-oxyl](/img/structure/B13144971.png)

